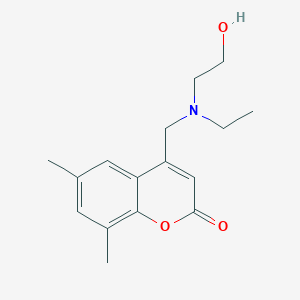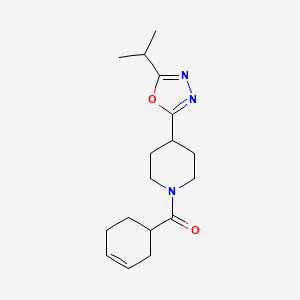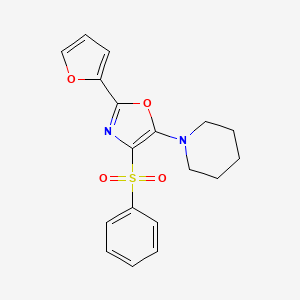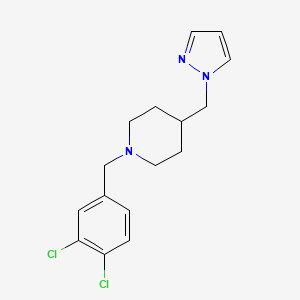
4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one, also known as EMD 57033, is a synthetic compound that belongs to the class of chromone derivatives. It has been extensively studied for its potential applications in various scientific research fields, including cancer therapy, cardiovascular diseases, and neurological disorders. In
Wissenschaftliche Forschungsanwendungen
Antibacterial Polymers
Synthesis and Application: The compound’s structure suggests it could be used to synthesize copolymers with antibacterial properties. Similar compounds have been used to create random copolymers like poly(2-hydroxyethyl methacrylate-co-diethylaminoethyl methacrylate), which exhibit good antibacterial activity against various bacteria . These polymers can be applied in medical devices, textiles, and packaging to prevent bacterial contamination.
Optoelectronic Materials
Structural Characterization and Potential: Derivatives of the compound have been studied for their optoelectronic applications. For instance, indium complexes with related ligands have shown promising potential for photovoltaic applications due to their direct bandgap semiconducting properties and low absorption in the visible spectrum . This suggests that our compound could be explored for similar applications in solar cells and light-emitting diodes (LEDs).
Antimicrobial Coatings
Medical Device Coatings: The compound’s derivatives have been utilized in coatings with antimicrobial properties. These coatings are particularly useful for medical devices such as catheters or implants, where they can significantly reduce the risk of hospital-acquired infections .
Eigenschaften
IUPAC Name |
4-[[ethyl(2-hydroxyethyl)amino]methyl]-6,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-4-17(5-6-18)10-13-9-15(19)20-16-12(3)7-11(2)8-14(13)16/h7-9,18H,4-6,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXTZMQNINIDYHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)CC1=CC(=O)OC2=C(C=C(C=C12)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((ethyl(2-hydroxyethyl)amino)methyl)-6,8-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3,4-dimethoxyphenethyl)-8-(4-fluorophenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2567775.png)


![[3-(ethoxycarbonyl)-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]acetic acid](/img/structure/B2567780.png)

![2-[(Oxan-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2567782.png)

![5-{[4-(3-fluoropropoxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2567785.png)
![3-[(4-Tert-butylphenyl)sulfonyl]-5-chloro[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2567788.png)



![N'-[(E)-(3-phenyl-1H-pyrazol-4-yl)methylidene]-2-furohydrazide](/img/structure/B2567797.png)